molecular formula C17H19N3O2 B5592900 N'-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B5592900
M. Wt: 297.35 g/mol
InChI Key: HQPHKUGNSIDXNK-CPNJWEJPSA-N
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Description

N'-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of isoniazid (isonicotinic hydrazide) with 4-butoxybenzaldehyde. This compound belongs to a class of hydrazones designed to enhance the stability and therapeutic efficacy of isoniazid, a first-line antitubercular drug. The 4-butoxyphenyl substituent introduces a hydrophobic alkoxy group, which may improve lipophilicity and membrane permeability compared to parent compounds .

Properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-3-12-22-16-6-4-14(5-7-16)13-19-20-17(21)15-8-10-18-11-9-15/h4-11,13H,2-3,12H2,1H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPHKUGNSIDXNK-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 4-butoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve pyridine-4-carbohydrazide in ethanol.
  • Add 4-butoxybenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under vacuum to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its potential anticancer and antioxidant activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. The Schiff base moiety allows it to coordinate with metals, influencing various biological pathways. For example, its interaction with metal ions can inhibit enzyme activity, leading to potential therapeutic effects such as anticancer or antimicrobial activities.

Comparison with Similar Compounds

Substituent Effects on Antimycobacterial Activity

The antimycobacterial activity of hydrazone derivatives is highly dependent on the substituent attached to the benzylidene moiety. Key findings from analogous compounds include:

Compound (Substituent) MIC (H37Rv Strain) Cytotoxicity (RAW 264.7 Cells) Key Structural Features
N'-[(4-butoxyphenyl)methylidene] (Target) Not reported Not reported Hydrophobic butoxy group
5a (Benzohydrazone) Equivalent to INH Non-toxic Phenyl group
5c (Biphenyl) Equivalent to INH Non-toxic Biphenyl group (enhanced hydrophobicity)
5d (4-Methylphenyl) Equivalent to INH Non-toxic Methyl group (moderate hydrophobicity)
5e (4-Chlorophenyl) Inactive Non-toxic Electron-withdrawing chloro group
5g (2-Hydroxyphenyl) Inactive Non-toxic Polar hydroxyl group
L4 (5-Fluoro-2-hydroxyphenyl) MIC = 1.55 mM (E. coli) Not reported Fluoro and hydroxyl groups

Key Observations :

  • Hydrophobic substituents (e.g., biphenyl in 5c, methyl in 5d) enhance antimycobacterial activity by improving lipid solubility and target binding .
  • Electron-withdrawing groups (e.g., chloro in 5e) reduce activity, likely due to unfavorable electronic effects on the hydrazone’s resonance structure .
  • Polar groups (e.g., hydroxyl in 5g) diminish activity, possibly by reducing membrane permeability .

Stability and Physicochemical Properties

Stability is critical for therapeutic application. Compounds with alkyl or bulky aryl groups (e.g., 5k, 5l) exhibit enhanced stability without compromising efficacy . The butoxy group’s long alkyl chain may further stabilize the target compound via hydrophobic interactions and reduced hydrolysis susceptibility.

Melting Points and Solubility :

  • 5c (biphenyl): 216–218°C, low water solubility .
  • 5e (4-chlorophenyl): 206–208°C, soluble in DMSO/DMF .
  • N'-[(1H-indol-2-yl)methylidene] : 156–300°C (decomposition), insoluble in water .

The target compound’s melting point and solubility profile are anticipated to align with these trends, given its structural similarity.

Mechanism of Action and Molecular Docking

Active hydrazones inhibit Mycobacterium tuberculosis by targeting the InhA enzyme (enoyl-ACP reductase). Docking studies reveal hydrogen bonding with catalytic residues (Val65, Ser94, Gly96, Thr196) . For example:

  • 5l (2-butyl-4-chloroimidazolyl) forms hydrogen bonds via its imidazole and pyridine groups .
  • 5a (benzohydrazone) interacts via the hydrazone’s NH and carbonyl groups .

The 4-butoxyphenyl group may participate in hydrophobic interactions with InhA’s binding pocket, while the ether oxygen could form weak hydrogen bonds, enhancing binding affinity.

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